2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 891106-96-0
VCID: VC4292120
InChI: InChI=1S/C19H13F3N6OS/c20-19(21,22)13-4-1-5-14(9-13)24-17(29)11-30-18-26-25-16-7-6-15(27-28(16)18)12-3-2-8-23-10-12/h1-10H,11H2,(H,24,29)
SMILES: C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)C(F)(F)F
Molecular Formula: C19H13F3N6OS
Molecular Weight: 430.41

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

CAS No.: 891106-96-0

Cat. No.: VC4292120

Molecular Formula: C19H13F3N6OS

Molecular Weight: 430.41

* For research use only. Not for human or veterinary use.

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide - 891106-96-0

Specification

CAS No. 891106-96-0
Molecular Formula C19H13F3N6OS
Molecular Weight 430.41
IUPAC Name 2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C19H13F3N6OS/c20-19(21,22)13-4-1-5-14(9-13)24-17(29)11-30-18-26-25-16-7-6-15(27-28(16)18)12-3-2-8-23-10-12/h1-10H,11H2,(H,24,29)
Standard InChI Key OTOXXJYCOZJZHX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(6-pyridin-3-yl-[1,triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, reflects its intricate architecture. The triazolopyridazine core (a fusion of triazole and pyridazine rings) is substituted at the 6th position with a pyridin-3-yl group and at the 3rd position with a thioacetamide side chain terminating in a 3-(trifluoromethyl)phenyl moiety. This arrangement introduces steric and electronic effects that influence solubility, binding affinity, and metabolic stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₃F₃N₆OS
Molecular Weight430.41 g/mol
CAS Number868968-79-0
SMILES NotationC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C(F)(F)F
Topological Polar Surface Area123 Ų

The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the pyridine ring contributes to π-π stacking interactions with aromatic residues in enzyme active sites.

Synthesis and Optimization

Synthesis typically proceeds via multi-step protocols involving cyclization and substitution reactions. A representative route includes:

  • Cyclization of Hydrazines: Condensation of pyridazine derivatives with hydrazines forms the triazolopyridazine core.

  • Thioether Formation: Reaction of the core with chloroacetamide derivatives introduces the thioacetamide side chain.

  • Suzuki Coupling: Introduction of the pyridin-3-yl group via palladium-catalyzed cross-coupling.

Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd(PPh₃)₄ for coupling). Yields range from 45–60%, with purity >95% achieved via column chromatography.

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound exhibits potent inhibition of tyrosine kinases, particularly those implicated in oncogenic signaling (e.g., EGFR, VEGFR). Its mechanism involves competitive binding to the ATP pocket, stabilized by hydrogen bonds between the acetamide carbonyl and kinase hinge residues. The trifluoromethyl group enhances hydrophobic interactions, while the pyridine nitrogen participates in charge-transfer interactions.

Table 2: In Vitro Kinase Inhibition Data

KinaseIC₅₀ (nM)Selectivity Index (vs. Normal Cells)Source
EGFR (Wild-Type)12.318.4
VEGFR-28.725.1
PDGFR-β34.25.2

Antiproliferative Effects

In cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer), the compound demonstrates IC₅₀ values of 0.8–1.5 μM, outperforming first-generation inhibitors like gefitinib. Apoptosis induction correlates with caspase-3/7 activation and PARP cleavage, while metastatic inhibition is linked to MMP-9 downregulation.

Comparative Analysis with Structural Analogues

Substituent-Driven Activity Modulations

Comparing 2-((6-(pyridin-3-yl)-[1,triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (Compound A) with analogues reveals critical structure-activity relationships:

  • Compound B (3-(3,4-dimethoxyphenyl substituent): Reduced kinase affinity (EGFR IC₅₀ = 45 nM) due to steric hindrance from methoxy groups.

  • Compound C (6-furan-2-yl substituent): Enhanced solubility but lower metabolic stability (t₁/₂ = 1.2 h vs. 4.5 h for Compound A).

Table 3: Physicochemical and Pharmacokinetic Comparison

ParameterCompound ACompound BCompound C
LogP3.22.81.9
Solubility (μg/mL)12.48.734.6
Plasma t₁/₂ (h)4.53.11.2
CYP3A4 InhibitionModerateLowHigh

Pharmacological Applications and Clinical Prospects

Anticancer Therapeutics

Preclinical studies highlight its efficacy in xenograft models, with tumor volume reduction rates of 68–72% at 10 mg/kg dosing. Synergy with paclitaxel and cisplatin suggests combinatorial potential, reducing required doses and mitigating toxicity.

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